molecular formula C18H16N4O3S B2687030 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone CAS No. 681156-74-1

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone

Cat. No.: B2687030
CAS No.: 681156-74-1
M. Wt: 368.41
InChI Key: HXFPWQNFLLMNEY-UHFFFAOYSA-N
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Description

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone is a useful research compound. Its molecular formula is C18H16N4O3S and its molecular weight is 368.41. The purity is usually 95%.
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Scientific Research Applications

Anti-mycobacterial Chemotypes

(Pancholia et al., 2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as new anti-mycobacterial chemotypes. Their research involved synthesizing thirty-six structurally diverse benzo[d]thiazole-2-carboxamides and testing their anti-tubercular activity in vitro against Mycobacterium tuberculosis H37Rv strain. Several compounds demonstrated promising anti-mycobacterial potential, with minimal cytotoxicity, indicating their potential as therapeutic agents against tuberculosis.

Antimicrobial Activity

The synthesis and evaluation of new pyridine derivatives, including those related to the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, have been explored for antimicrobial activity. (Patel et al., 2011) reported the preparation of such compounds and their variable and modest activity against bacteria and fungi, highlighting the compound's potential utility in developing new antimicrobial agents.

Antiviral Activity

Investigations into the antimicrobial and antiviral activity of substituted benzimidazoles have been conducted. (Sharma et al., 2009) synthesized and evaluated a series of compounds for their potential antimicrobial and antiviral properties. While these compounds showed limited activity against bacterial strains, some demonstrated activity against Aspergillus niger and Candida albicans, suggesting a path for developing antifungal agents.

Anticancer Activity

(Inceler et al., 2013) synthesized novel thiophene containing 1,3-diarylpyrazole derivatives and investigated their anticancer activity against various human cancer cells. Compounds exhibited significant inhibitory effects on specific cancer cell lines, indicating the potential for further development as anticancer agents.

Antimicrobial and Antibacterial Screening

New compounds, including (2-hydroxyphenyl)(1-(4-p-tolylthiazol-2-yl)-1H-pyrazol-4-yl)methanone, have been synthesized and characterized for their antibacterial activities. (Landage et al., 2019) highlighted the creation of novel thiazolyl pyrazole and benzoxazole derivatives, emphasizing their potential use in combating bacterial infections.

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c23-17(13-4-3-5-14(12-13)22(24)25)20-8-10-21(11-9-20)18-19-15-6-1-2-7-16(15)26-18/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFPWQNFLLMNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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